molecular formula C16H18F6N5O5P B000639 Sitagliptin phosphate monohydrate CAS No. 654671-77-9

Sitagliptin phosphate monohydrate

Cat. No.: B000639
CAS No.: 654671-77-9
M. Wt: 505.31 g/mol
InChI Key: IQFYVLUXQXSJJN-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitagliptin phosphate is a pharmaceutical compound primarily used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by increasing the production of insulin and decreasing the production of glucagon by the pancreas. This compound was developed by Merck & Co. and was approved for medical use in the United States in 2006 .

Scientific Research Applications

Sitagliptin phosphate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Sitagliptin phosphate monohydrate primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a serine protease with membrane cell-signalling and soluble N-terminal proline peptidase activity . It plays a crucial role in glucose homeostasis by degrading and inactivating incretin hormones .

Mode of Action

Sitagliptin, as a DPP-4 inhibitor, works by slowing the inactivation of incretin hormones . This leads to increased levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . The effect of this medication leads to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar .

Biochemical Pathways

The primary biochemical pathway affected by sitagliptin involves the regulation of insulin and blood glucose concentration . By inhibiting DPP-4, sitagliptin enhances the levels and prolongs the effects of active incretin hormones such as GLP-1 and GIP . These hormones stimulate insulin secretion and biosynthesis, inhibit glucagon release in a glucose-dependent manner, and also aid gastric emptying and reducing appetite .

Pharmacokinetics

Sitagliptin is an oral medication with a bioavailability of 87% . It is metabolized in the liver through CYP3A4- and CYP2C8-mediated pathways . The elimination half-life of sitagliptin is between 8 to 14 hours, and it is excreted primarily through the kidneys (80%) . These ADME properties significantly impact the bioavailability of sitagliptin, ensuring its effective delivery and action in the body.

Result of Action

The molecular and cellular effects of sitagliptin’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-4 and thus increasing the levels of active incretin hormones, sitagliptin promotes insulin secretion and inhibits glucagon release . This leads to improved glycemic control in patients with type 2 diabetes mellitus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sitagliptin. For instance, thermal cycles can affect the stability of sitagliptin, particularly at temperatures above 180°C . Moreover, the presence of other substances, such as polyvinyl alcohol, can also impact the stability of sitagliptin . Therefore, the manufacturing, storage, and administration conditions of sitagliptin must be carefully controlled to ensure its optimal efficacy and stability.

Biochemical Analysis

Biochemical Properties

Sitagliptin phosphate monohydrate interacts with the enzyme DPP-4 . It inhibits DPP-4, leading to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), and decreased levels of glucagon . This results in a stronger insulin response to glucose .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the production of insulin and decreasing the production of glucagon by the pancreas . This leads to improved control of blood sugar .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of DPP-4, which slows the inactivation of incretins like GLP-1 and GIP . This leads to glucose-dependent increases in insulin and decreases in glucagon, improving control of blood sugar .

Temporal Effects in Laboratory Settings

This compound has shown stability over time in laboratory settings

Dosage Effects in Animal Models

This compound has been studied in animal models. For example, it has been shown to ameliorate busulfan-induced pulmonary and testicular injury in rats through antioxidant, anti-inflammatory, antifibrotic, and antiapoptotic effects

Metabolic Pathways

This compound undergoes limited metabolism, primarily mediated by CYP3A4 (cytochrome P450 3A4), with some contribution from CYP2C8 (cytochrome P450 2C8) .

Transport and Distribution

This compound is a substrate for human organic anion transporter-3 (hOAT-3), which may be involved in the renal elimination of sitagliptin . It is also a substrate of p-glycoprotein, which may also be involved in mediating the renal elimination of sitagliptin .

Subcellular Localization

Given its role as a DPP-4 inhibitor, it is likely to interact with this enzyme at the locations where DPP-4 is found within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of sitagliptin phosphate: chemical resolution and asymmetric hydrogenation. The chemical resolution approach involves obtaining R-sitagliptin in five steps from commercially available starting materials using sodium borohydride to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . The asymmetric hydrogenation method involves the reduction of a β-ketomide intermediate .

Industrial Production Methods: The industrial production of sitagliptin phosphate typically involves large-scale synthesis processes developed by Merck & Co. These processes have evolved over three generations, focusing on optimizing yield, reducing costs, and simplifying synthetic routes .

Chemical Reactions Analysis

Types of Reactions: Sitagliptin phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the corresponding alcohols or amines .

Comparison with Similar Compounds

  • Vildagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

Comparison: Sitagliptin phosphate is unique among dipeptidyl peptidase-4 inhibitors due to its specific molecular structure, which includes a trifluorophenyl moiety and a trifluoromethylated triazole. This structure contributes to its high selectivity and potency as a dipeptidyl peptidase-4 inhibitor. Compared to other similar compounds, sitagliptin phosphate has a favorable safety profile and is well-tolerated in various treatment regimens .

Properties

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYVLUXQXSJJN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215789
Record name Sitagliptin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654671-78-0
Record name Sitagliptin phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654671-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitagliptin phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitagliptin phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one hydrogenphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAGLIPTIN PHOSPHATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494P4635I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitagliptin phosphate monohydrate
Reactant of Route 2
Sitagliptin phosphate monohydrate
Reactant of Route 3
Reactant of Route 3
Sitagliptin phosphate monohydrate
Reactant of Route 4
Sitagliptin phosphate monohydrate
Reactant of Route 5
Sitagliptin phosphate monohydrate
Reactant of Route 6
Sitagliptin phosphate monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.